
(3-Iodo-2-(trifluoromethyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Iodo-2-(trifluoromethyl)phenyl)methanol: is an organic compound characterized by the presence of iodine, trifluoromethyl, and hydroxyl functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-2-(trifluoromethyl)phenyl)methanol typically involves the introduction of iodine and trifluoromethyl groups onto a benzene ring followed by the addition of a hydroxyl group. One common method includes the trifluoromethylation of a suitable aromatic precursor using reagents like trifluoromethyl iodide under radical conditions. The resulting intermediate can then be iodinated using iodine or iodine monochloride. Finally, the hydroxyl group is introduced through a reduction reaction, often using lithium aluminum hydride or similar reducing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is also critical to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Iodo-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organolithium reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in water, organolithium reagents in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of (3-Iodo-2-(trifluoromethyl)phenyl)ketone or aldehyde.
Reduction: Formation of (2-(trifluoromethyl)phenyl)methanol.
Substitution: Formation of (3-Azido-2-(trifluoromethyl)phenyl)methanol, (3-Cyano-2-(trifluoromethyl)phenyl)methanol, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-Iodo-2-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and iodine substituents on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability .
Wirkmechanismus
The mechanism of action of (3-Iodo-2-(trifluoromethyl)phenyl)methanol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
- (2-Iodo-5-(trifluoromethyl)phenyl)methanol
- (4-Iodo-2-(trifluoromethyl)phenyl)methanol
- (3-(Trifluoromethyl)phenyl)methanol
Comparison: Compared to its analogs, (3-Iodo-2-(trifluoromethyl)phenyl)methanol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules. For instance, the ortho and para positions of the substituents in similar compounds can lead to different steric and electronic effects, altering their chemical behavior and applications .
Eigenschaften
Molekularformel |
C8H6F3IO |
|---|---|
Molekulargewicht |
302.03 g/mol |
IUPAC-Name |
[3-iodo-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)7-5(4-13)2-1-3-6(7)12/h1-3,13H,4H2 |
InChI-Schlüssel |
CXVBTMFXPDASCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13013572.png)
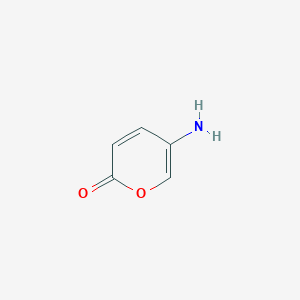
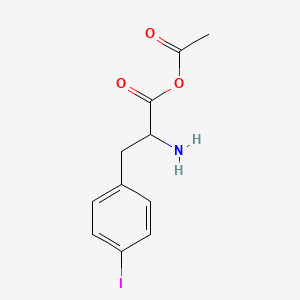
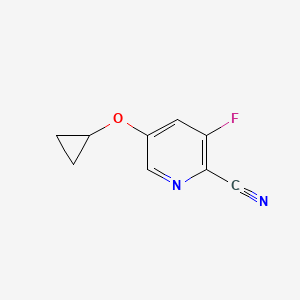
![tert-Butyl10-fluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13013590.png)
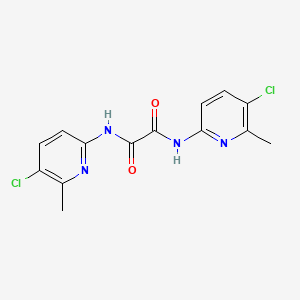
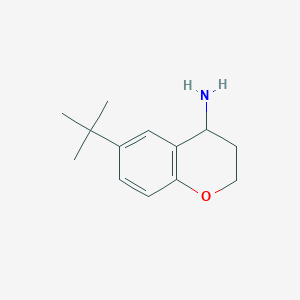
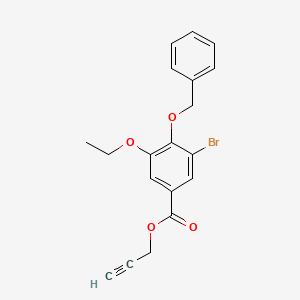
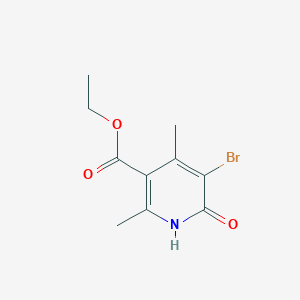
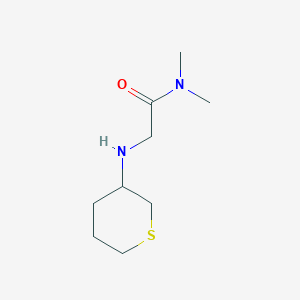
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)

